molecular formula C27H26N2O4 B4207453 Ethyl 4-[2-(biphenyl-4-ylcarbonyl)benzoyl]piperazine-1-carboxylate

Ethyl 4-[2-(biphenyl-4-ylcarbonyl)benzoyl]piperazine-1-carboxylate

Cat. No.: B4207453
M. Wt: 442.5 g/mol
InChI Key: ONXLPRDSVRTZQS-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(4-biphenylylcarbonyl)benzoyl]-1-piperazinecarboxylate is a complex organic compound that features a piperazine ring, a biphenyl group, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-(biphenyl-4-ylcarbonyl)benzoyl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of biphenyl with a suitable acyl chloride to introduce the carbonyl group. This is followed by the reaction with piperazine and subsequent esterification with ethyl chloroformate under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(4-biphenylylcarbonyl)benzoyl]-1-piperazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The biphenyl and piperazine moieties can be oxidized under strong oxidizing conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution can occur on the biphenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Biphenyl carboxylic acids and piperazine N-oxides.

    Reduction: Biphenyl alcohols and reduced piperazine derivatives.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

Ethyl 4-[2-(4-biphenylylcarbonyl)benzoyl]-1-piperazinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-[2-(biphenyl-4-ylcarbonyl)benzoyl]piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The biphenyl and piperazine moieties can engage in π-π stacking interactions and hydrogen bonding, respectively, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[2-(4-phenylcarbonyl)benzoyl]-1-piperazinecarboxylate
  • Ethyl 4-[2-(4-tolylcarbonyl)benzoyl]-1-piperazinecarboxylate
  • Ethyl 4-[2-(4-methoxyphenylcarbonyl)benzoyl]-1-piperazinecarboxylate

Uniqueness

Ethyl 4-[2-(4-biphenylylcarbonyl)benzoyl]-1-piperazinecarboxylate is unique due to the presence of the biphenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .

Properties

IUPAC Name

ethyl 4-[2-(4-phenylbenzoyl)benzoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4/c1-2-33-27(32)29-18-16-28(17-19-29)26(31)24-11-7-6-10-23(24)25(30)22-14-12-21(13-15-22)20-8-4-3-5-9-20/h3-15H,2,16-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXLPRDSVRTZQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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